molecular formula C7H7N3O B12870310 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile

Cat. No.: B12870310
M. Wt: 149.15 g/mol
InChI Key: CBEOTCBFSJENNK-UHFFFAOYSA-N
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Description

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the following chemical structure:

C7H7N3O2\text{C}_7\text{H}_7\text{N}_3\text{O}_2C7​H7​N3​O2​

.

Indole derivatives, like this compound, have attracted significant interest due to their diverse biological activities. The indole scaffold appears in various synthetic drug molecules and natural products, making it an essential pharmacophore for drug discovery .

Preparation Methods

Synthetic Routes: 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be synthesized through various routes. One common method involves the reaction of an appropriate precursor with acetyl chloride and sodium cyanide. The reaction proceeds as follows:

2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanideThis compound\text{2-Amino-1H-pyrrole-3-carboxaldehyde} + \text{Acetyl chloride} + \text{Sodium cyanide} \rightarrow \text{this compound} 2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanide→this compound

Industrial Production: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, yield, and safety. specific industrial processes for this compound may not be widely documented.

Chemical Reactions Analysis

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or cyano groups.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., ammonia) play crucial roles in these reactions.

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: It may exhibit bioactivity, making it relevant for drug discovery.

    Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Its use in the synthesis of specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be compared with related indole derivatives, emphasizing its unique features. Similar compounds include other indole-based molecules with varying substituents and functional groups.

Properties

IUPAC Name

1-acetyl-2-aminopyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEOTCBFSJENNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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